



# Application Notes and Protocols for Oral Administration of JNJ-61803534 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-61803534 |           |
| Cat. No.:            | B10854626    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

JNJ-61803534 is a potent and orally active inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORyt).[1][2] RORyt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[3][4] By inhibiting RORyt, JNJ-61803534 effectively suppresses the IL-23/IL-17 inflammatory axis, which is implicated in various autoimmune and inflammatory diseases.[1][3] Preclinical studies in mouse models of collagen-induced arthritis and imiquimod-induced skin inflammation have demonstrated the anti-inflammatory efficacy of orally administered JNJ-61803534.[1][3]

These application notes provide detailed protocols for the preparation of **JNJ-61803534** formulations suitable for oral gavage in mice, as well as summaries of its use in established preclinical models.

# Physicochemical Properties and Formulation Considerations

**JNJ-61803534** is characterized as a poorly water-soluble compound, a common challenge in the development of oral therapeutics.[5][6][7][8] This property necessitates the use of specific formulation strategies to ensure adequate solubility and bioavailability for in vivo studies. The



selection of an appropriate vehicle is critical to achieve consistent and reliable drug exposure in mice.

Common strategies for formulating poorly soluble drugs for oral administration in preclinical studies include the use of co-solvents, surfactants, and complexing agents to enhance solubility.[9]

# Recommended Formulation for Oral Administration in Mice

Based on available data, a common and effective formulation for **JNJ-61803534** for oral administration in mice involves a multi-component vehicle system. The following protocol is adapted from supplier recommendations and is suitable for achieving a clear solution for oral gavage.[10]

Table 1: Recommended Vehicle Composition for JNJ-61803534 Oral Formulation

| Component                 | Percentage (v/v) | Purpose                                      |
|---------------------------|------------------|----------------------------------------------|
| Dimethyl sulfoxide (DMSO) | 10%              | Primary solvent to dissolve<br>JNJ-61803534  |
| PEG300                    | 40%              | Co-solvent and solubility enhancer           |
| Tween-80                  | 5%               | Surfactant to improve wetting and dispersion |
| Saline (0.9% NaCl)        | 45%              | Aqueous vehicle to bring to final volume     |

#### Alternative Formulations:

- SBE-β-CD based vehicle: 10% DMSO and 90% (20% Sulfobutyl ether-β-cyclodextrin in saline).[10]
- Corn oil based vehicle: 10% DMSO and 90% corn oil.[10]



# Experimental Protocols Preparation of JNJ-61803534 Formulation (Target Concentration: 2 mg/mL)

#### Materials:

- JNJ-61803534 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

#### Protocol:

- Weighing the Compound: Accurately weigh the required amount of JNJ-61803534 powder.
   For a 1 mL final volume at 2 mg/mL, weigh 2 mg of the compound.
- Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the JNJ-61803534 powder. For a 10% final concentration in 1 mL, add 100 μL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[10]
- Addition of PEG300: Add the required volume of PEG300 (400 μL for a 1 mL final volume).
   Vortex the mixture until it is homogeneous.
- Addition of Tween-80: Add the required volume of Tween-80 (50 μL for a 1 mL final volume).
   Vortex again to ensure complete mixing.



- Final Volume with Saline: Add the final volume of saline (450 μL for a 1 mL final volume) to the mixture. Vortex thoroughly to obtain a clear, homogenous solution.
- Storage: The prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. For longer-term storage, aliquots can be stored at -20°C or -80°C, though fresh preparation is recommended.[2]

#### **Oral Administration to Mice**

#### Procedure:

- Animal Handling: Acclimatize mice to the experimental conditions before dosing.
- Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the target dose (e.g., mg/kg).
- Oral Gavage: Administer the calculated volume of the JNJ-61803534 formulation directly into the stomach using a suitable oral gavage needle.

## In Vivo Study Designs

**JNJ-61803534** has been evaluated in various mouse models of inflammatory diseases. The dosing regimen can be adapted based on the specific model and experimental goals.

Table 2: Exemplary Dosing Regimens of JNJ-61803534 in Mouse Models

| Mouse Model                                | Dosing Range<br>(mg/kg/day) | Dosing<br>Frequency                  | Route of<br>Administration | Reference |
|--------------------------------------------|-----------------------------|--------------------------------------|----------------------------|-----------|
| Collagen-<br>Induced Arthritis<br>(CIA)    | 3 - 100                     | Twice daily (BID) or Once daily (QD) | Oral (p.o.)                | [2][3]    |
| Imiquimod-<br>Induced Skin<br>Inflammation | 30 - 100                    | Once daily (QD)                      | Oral (p.o.)                | [1][2]    |

## Signaling Pathway and Experimental Workflow



## **RORyt Signaling Pathway**

The diagram below illustrates the signaling pathway targeted by **JNJ-61803534**. RORyt is a key transcription factor in Th17 cells. Its activation leads to the transcription of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22. **JNJ-61803534** acts as an inverse agonist, inhibiting this transcriptional activity.



Click to download full resolution via product page

Caption: RORyt signaling pathway and the inhibitory action of JNJ-61803534.

# General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of orally administered **JNJ-61803534** in a mouse model of inflammation.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies with JNJ-61803534.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical and clinical characterization of the RORyt inhibitor JNJ-61803534 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. future4200.com [future4200.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of JNJ-61803534 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854626#jnj-61803534-formulation-for-oral-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com